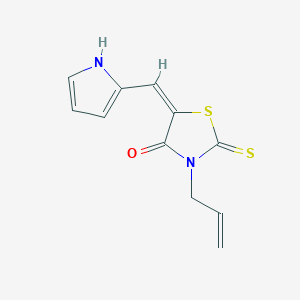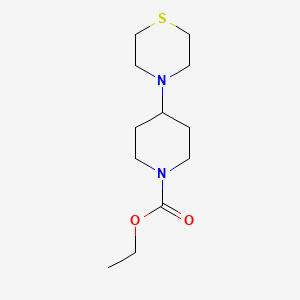![molecular formula C23H16ClF2N3O2 B5196146 9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B5196146.png)
9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazo[2,1-a]isoindole derivatives involves complex reactions, often starting from basic imidazole or isoindole precursors and employing various chemical modifications to introduce specific functional groups. While specific synthesis routes for the compound were not directly found, similar processes involve the interaction of diazoimidazole carboxamide with isocyanates under controlled conditions, leading to the formation of substituted imidazo[5,1-d] tetrazinones, which have shown broad-spectrum antitumor activity (Stevens et al., 1984). This suggests a multifaceted approach, leveraging both the reactivity of imidazole compounds and the structural flexibility of isoindole frameworks.
Molecular Structure Analysis
Molecular structure analysis of compounds like 9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide focuses on understanding the arrangement of atoms within the molecule and how this structure impacts its chemical behavior and physical properties. Crystallographic studies provide detailed insights, revealing planarity, bond lengths, angles, and potential for intramolecular interactions, such as hydrogen bonding, which significantly affect molecular stability and reactivity (Banerjee et al., 1999).
Chemical Reactions and Properties
Compounds within this chemical family participate in a variety of chemical reactions, including photocyclization, and exhibit distinct reactivity patterns based on their structural features. For instance, photocyclization of N,N'-bis(o-chlorobenzyl)imidazolium salts in water yields imidazo[5,1-a]isoindole derivatives, demonstrating the critical role of the molecular framework in dictating the pathways and outcomes of chemical transformations (Byun et al., 1995).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are directly influenced by its molecular structure. While specific data for the compound is scarce, analogous compounds display a range of physical behaviors based on their molecular composition and structural arrangement. These properties are crucial for understanding the compound’s behavior in different environments and can impact its application and effectiveness in various fields.
Chemical Properties Analysis
The chemical properties of imidazo[2,1-a]isoindole derivatives, including reactivity, stability, and interaction with other molecules, are shaped by their unique structural characteristics. Studies on similar compounds have shown how substituents influence these properties, affecting everything from biological activity to potential applications in materials science. For instance, the presence of halogens, such as chloro and fluoro groups, can significantly alter the electronic distribution within the molecule, thereby impacting its chemical behavior (Katritzky et al., 2001).
Propiedades
IUPAC Name |
9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2N3O2/c24-15-7-5-14(6-8-15)23-18-4-2-1-3-17(18)21(30)28(23)11-12-29(23)22(31)27-20-10-9-16(25)13-19(20)26/h1-10,13H,11-12H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYIJCOWRJUMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide](/img/structure/B5196068.png)


![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5196076.png)
![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)


![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)